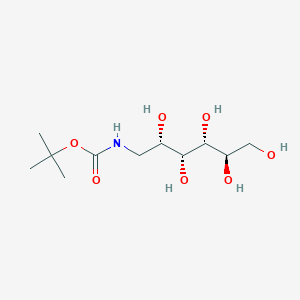

N-Boc-D-Glucamine

Description

N-Boc-D-Glucamine (tert-butoxycarbonyl-D-glucamine) is a chemically modified derivative of D-glucamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This modification is commonly employed in organic synthesis to stabilize the amine during reactions, enabling selective deprotection under acidic conditions.

Properties

IUPAC Name |

tert-butyl N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO7/c1-11(2,3)19-10(18)12-4-6(14)8(16)9(17)7(15)5-13/h6-9,13-17H,4-5H2,1-3H3,(H,12,18)/t6-,7+,8+,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJSZQQZQQPJIM-JQCXWYLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-D-Glucamine is typically synthesized by reacting D-glucosamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using crystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Boc-D-Glucamine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Oxidation and Reduction: The hydroxyl groups in the glucosamine moiety can be oxidized to form corresponding ketones or reduced to form alcohols.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed:

Deprotected Amine: Removal of the Boc group yields D-glucosamine.

Oxidized Products: Oxidation of hydroxyl groups forms ketones.

Reduced Products: Reduction of ketones forms alcohols.

Scientific Research Applications

N-Boc-D-Glucamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-D-Glucamine involves its role as a protected form of D-glucosamine. Upon deprotection, D-glucosamine participates in glycoprotein metabolism, forming glycosaminoglycans that are essential for the extracellular matrix of connective tissues . These glycosaminoglycans play a crucial role in maintaining the structural integrity and function of cartilage and other tissues .

Comparison with Similar Compounds

Structural and Molecular Properties

The substitution on the amino group of D-Glucamine significantly alters molecular weight, hydrophobicity, and functional utility. Key differences are summarized below:

- N-Boc-D-Glucamine: Expected molecular formula ~C₁₁H₂₃NO₇ (Boc group: C₅H₉O₂), with higher hydrophobicity (XLogP3 ~0.5) than D-Glucamine but lower than N-Octyl derivatives.

Solubility and Thermal Behavior

- N-Methyl-D-Glucamine: Exhibits high solubility in polar solvents like methanol (highest mole fraction solubility at 323 K: ~0.6) . Positive deviation from Raoult’s law indicates strong solute-solvent interactions .

- N-Octyl-D-Glucamine : Reduced polarity due to the octyl chain lowers solubility in water but enhances miscibility in organic solvents, making it suitable for surfactant applications .

- D-Glucamine : Highly hydrophilic, with solubility driven by five hydroxyl groups and an amine, ideal for pharmaceutical formulations .

Research Findings and Data Trends

Solubility in Organic Solvents (N-Methyl-D-Glucamine)

| Solvent | Solubility (Mole Fraction at 323 K) |

|---|---|

| Methanol | 0.60 |

| Ethanol | 0.45 |

| Acetone | 0.25 |

Thermal Properties (N-Methyl-D-Glucamine)

Limitations and Notes

- The provided evidence lacks direct data on This compound , necessitating inferred comparisons based on structural analogs.

- Substitutents profoundly influence hydrophobicity and application: Methyl groups enhance solubility in polar media, while octyl chains promote surfactant behavior.

- Further experimental studies are required to quantify this compound’s solubility, stability, and synthetic utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.